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molecular formula C11H13NO2 B8437426 5-Amino-2-acetoxyindane

5-Amino-2-acetoxyindane

Cat. No. B8437426
M. Wt: 191.23 g/mol
InChI Key: SYCDOUXQGDYZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03943149

Procedure details

A slurry of 8.0 g (0.045 moles) of 2-acetoxy-5-nitroindan in 25 ml of absolute ethanol and 32 ml of concentrated hydrochloric acid was treated over 1 hr with a solution of 24 g (0.11 moles) of stannous chloride in 32 ml of absolute ethanol, with water bath cooling to maintain T=20°C. The mixture was stirred for 1 day at room temperature, diluted with 100 ml of water and extracted twice with ether. The aqueous phase was basified with 10% sodium hydroxide until the hydroxides redissolved, then extracted with chloroform, dried (sodium sulfate) and evaporated to an oil which crystallized to 3.9 g (82%) 5-amino-2-hydroxyindan, the hydrochloride of which had mp 237°-239° after one crystallization from ether-methanol isopropanol.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:14]([O-])=O)[CH:11]=2)[CH2:6]1)(=[O:3])[CH3:2]>C(O)C.Cl.O>[NH2:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH2:13]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)OC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
stannous chloride
Quantity
24 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
32 mL
Type
solvent
Smiles
Cl
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DISSOLUTION
Type
DISSOLUTION
Details
redissolved
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
crystallized to 3.9 g (82%) 5-amino-2-hydroxyindan
CUSTOM
Type
CUSTOM
Details
after one crystallization from ether-methanol isopropanol

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
NC=1C=C2CC(CC2=CC1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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